dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps, each with specific conditions. One common route starts with the reaction of 2,2,6-trimethyl-3-thioxo-2,3-dihydroquinoline with appropriate dithiole derivatives under controlled temperature and pressure. Solvents like dichloromethane or toluene are often used, and catalysts such as triethylamine might be required to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. Advanced techniques, such as microwave-assisted synthesis or automated synthesis platforms, can be employed to enhance yield and efficiency. The reaction conditions must be carefully controlled to maintain product purity and consistency, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might use agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
Scientific Research Applications
Dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has significant applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for therapeutic potentials, including anti-inflammatory and anticancer properties.
Industry: Utilized in materials science for developing new polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. Its structure allows it to interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways. The presence of functional groups like thioxo and dicarboxylate enhances its reactivity and binding affinity, facilitating these interactions.
Comparison with Similar Compounds
Compared to similar compounds, dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2,2,6-trimethyl-3-thioxo-2,3-dihydroquinoline derivatives.
Other dithiole-based compounds.
Each of these compounds has unique properties and applications, but the specific combination of features in this compound offers distinct advantages in research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S3/c1-9-6-7-11-10(8-9)12(15(25)19(2,3)20-11)18-26-13(16(21)23-4)14(27-18)17(22)24-5/h6-8,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCHFBAGXNICFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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